molecular formula C21H17N3 B5521799 2-(3-methylphenyl)-N-phenylquinazolin-4-amine

2-(3-methylphenyl)-N-phenylquinazolin-4-amine

Cat. No.: B5521799
M. Wt: 311.4 g/mol
InChI Key: JPVCQAULPUFOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-N-phenylquinazolin-4-amine is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to the quinazoline core

Scientific Research Applications

2-(3-methylphenyl)-N-phenylquinazolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Quinazoline derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-phenylquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzonitrile and 2-aminobenzophenone.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction. This can be achieved by reacting 3-methylbenzonitrile with 2-aminobenzophenone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.

    Amination: The final step involves the introduction of the amine group. This can be done by reacting the intermediate product with aniline in the presence of a base, such as potassium carbonate (K2CO3), under elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Quinazoline derivatives with different oxidation states.

    Reduction: Reduced forms of the compound with hydrogenated quinazoline cores.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal chemistry, quinazoline derivatives are known to target kinases, which play a crucial role in cell signaling and proliferation. By inhibiting kinase activity, the compound can exert anticancer effects by preventing the growth and division of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4-amine: Lacks the 3-methylphenyl group, making it less hydrophobic.

    2-(4-methylphenyl)-N-phenylquinazolin-4-amine: Similar structure but with a different position of the methyl group on the phenyl ring.

    2-(3-chlorophenyl)-N-phenylquinazolin-4-amine: Contains a chlorine atom instead of a methyl group, affecting its electronic properties.

Uniqueness

2-(3-methylphenyl)-N-phenylquinazolin-4-amine is unique due to the presence of the 3-methylphenyl group, which enhances its hydrophobicity and potentially its binding affinity to certain molecular targets. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(3-methylphenyl)-N-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-15-8-7-9-16(14-15)20-23-19-13-6-5-12-18(19)21(24-20)22-17-10-3-2-4-11-17/h2-14H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVCQAULPUFOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.